molecular formula C9H15N3OSSi B11868137 [(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea

Cat. No.: B11868137
M. Wt: 241.39 g/mol
InChI Key: VODKQEGWYZGEQF-WDZFZDKYSA-N
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Description

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea is an organic compound characterized by the presence of a furan ring, a thiourea group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea typically involves the reaction of 5-trimethylsilylfuran-2-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure the formation of the desired product with high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C9H15N3OSSi

Molecular Weight

241.39 g/mol

IUPAC Name

[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C9H15N3OSSi/c1-15(2,3)8-5-4-7(13-8)6-11-12-9(10)14/h4-6H,1-3H3,(H3,10,12,14)/b11-6-

InChI Key

VODKQEGWYZGEQF-WDZFZDKYSA-N

Isomeric SMILES

C[Si](C)(C)C1=CC=C(O1)/C=N\NC(=S)N

Canonical SMILES

C[Si](C)(C)C1=CC=C(O1)C=NNC(=S)N

Origin of Product

United States

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